

L-734,217: A Potent Tool for Interrogating Integrin $\alpha\text{IIb}\beta 3$ Function

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Compound of Interest

Compound Name: L-734217

Cat. No.: B1674055

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These application notes provide a comprehensive overview of L-734,217, a nonpeptide antagonist of the integrin $\alpha\text{IIb}\beta 3$, and detail its utility in studying the structure and function of this critical platelet receptor. The information compiled herein, including quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, is intended to facilitate the design and execution of robust in vitro and in vivo studies.

Introduction to L-734,217

L-734,217 is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, now more commonly known as integrin $\alpha\text{IIb}\beta 3$. As a nonpeptide small molecule, it offers advantages in terms of stability and potential for oral bioavailability, making it a valuable research tool and a lead compound in the development of antiplatelet therapies. Its primary mechanism of action is the competitive inhibition of fibrinogen binding to $\alpha\text{IIb}\beta 3$, thereby preventing platelet aggregation, a crucial step in thrombus formation.

Quantitative Data Summary

The inhibitory potency of L-734,217 on platelet aggregation has been quantified across different species and activating agonists. This data is crucial for determining appropriate experimental concentrations.

Species	Agonist	IC50 (nM)
Dog	ADP	42
Collagen	50	
Guinea Pig	ADP	124
Collagen	156	
Rat	ADP	838,000
Collagen	>1,100,000	
Human	Thrombin (activated)	Potency increased 2- to 60-fold compared to basal

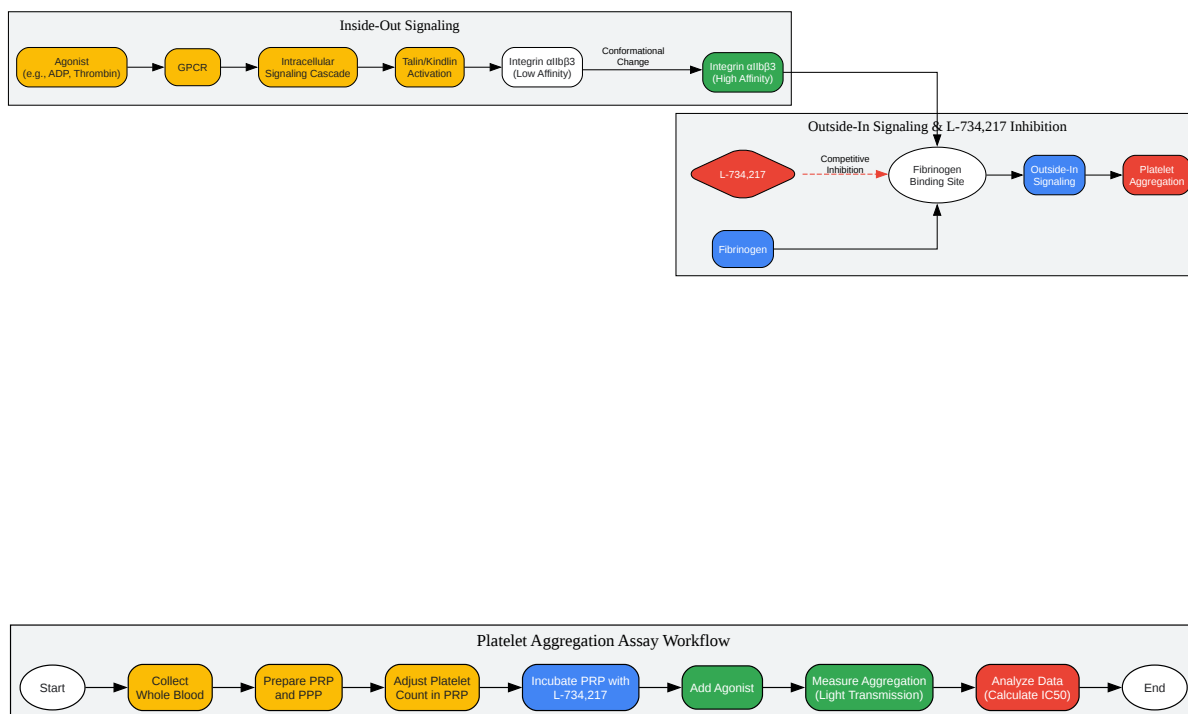
Note: The significantly higher IC50 values in rats suggest species-specific differences in the binding site or metabolism of L-734,217.

Oral Bioavailability (Dog): 8 - 16%

Mechanism of Action and Signaling Pathways

Integrin $\alpha\text{IIb}\beta 3$ signaling is a bidirectional process critical for platelet function. "Inside-out" signaling, initiated by platelet agonists like ADP or thrombin, leads to a conformational change in $\alpha\text{IIb}\beta 3$, increasing its affinity for ligands such as fibrinogen. "Outside-in" signaling occurs upon ligand binding, triggering intracellular signaling cascades that lead to platelet spreading, clot retraction, and further platelet activation.

L-734,217 acts as a competitive antagonist at the fibrinogen binding site on activated $\alpha\text{IIb}\beta 3$, thereby blocking "outside-in" signaling and subsequent platelet aggregation. Its high specificity for $\alpha\text{IIb}\beta 3$ over other integrins, such as $\alpha\text{v}\beta 3$, makes it a precise tool for dissecting the specific roles of this platelet integrin.



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